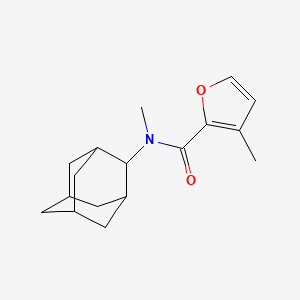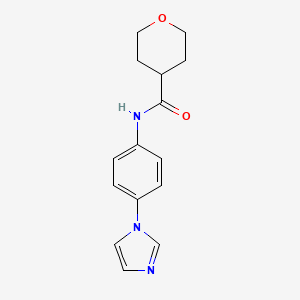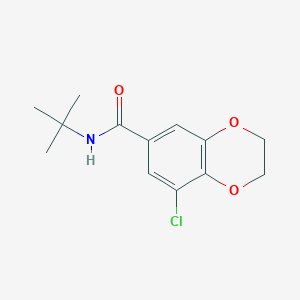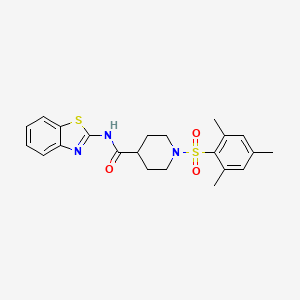
N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide, also known as ACF, is a chemical compound that has been widely studied for its potential applications in scientific research. ACF is a derivative of adamantane, a cyclic hydrocarbon that has been used in the development of antiviral and antitumor drugs. The synthesis of ACF has been well established, and its mechanism of action has been extensively investigated. In
Wirkmechanismus
The mechanism of action of N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in cellular processes. N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of histone deacetylases, which regulate gene expression. N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human cytomegalovirus, by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines and chemokines. N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its mechanism of action has been extensively investigated. N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide. One area of interest is the development of N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide-based drug delivery systems, which could improve the efficacy of existing drugs. Another area of interest is the investigation of N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide's potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Further research is also needed to fully understand the mechanism of action of N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide and to identify its molecular targets.
Synthesemethoden
The synthesis of N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide involves the reaction of 2-adamantanone with N,N-dimethylformamide dimethyl acetal in the presence of a Lewis acid catalyst. The reaction proceeds through a Mannich-type condensation reaction to form N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide as the final product. The yield of N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities in vitro and in vivo. N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide has also been investigated for its potential use as a drug delivery system, as it can form stable complexes with metal ions and other drugs.
Eigenschaften
IUPAC Name |
N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-10-3-4-20-16(10)17(19)18(2)15-13-6-11-5-12(8-13)9-14(15)7-11/h3-4,11-15H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXRMMMRZWYDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(C)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)-N,3-dimethylfuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B7537365.png)


![1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B7537377.png)
![3-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7537381.png)
![5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B7537384.png)
![(2S)-1-[[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol](/img/structure/B7537398.png)

![N-(2,4-dichlorophenyl)-2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7537413.png)

![2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7537422.png)

